2-(2-(Naphthalen-1-yl)acetamido)-5-phenylthiophene-3-carboxamide
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Overview
Description
2-(2-(Naphthalen-1-yl)acetamido)-5-phenylthiophene-3-carboxamide is a complex organic compound that features a naphthalene ring, an acetamido group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Naphthalen-1-yl)acetamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the acylation of 2-(naphthalen-1-yl)acetamide with 5-phenylthiophene-3-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions would be optimized for scalability, including temperature control, solvent recycling, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Naphthalen-1-yl)acetamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting certain functional groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(Naphthalen-1-yl)acetamido)-5-phenylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(2-(Naphthalen-1-yl)acetamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1-Naphthyl)acetamide: A simpler analog with similar structural features but lacking the thiophene ring.
5-Phenylthiophene-3-carboxamide: Another related compound that shares the thiophene and carboxamide groups but lacks the naphthalene moiety.
Uniqueness
2-(2-(Naphthalen-1-yl)acetamido)-5-phenylthiophene-3-carboxamide is unique due to its combination of a naphthalene ring, an acetamido group, and a thiophene ring This unique structure imparts specific chemical and biological properties that are not found in simpler analogs
Properties
IUPAC Name |
2-[(2-naphthalen-1-ylacetyl)amino]-5-phenylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c24-22(27)19-14-20(16-8-2-1-3-9-16)28-23(19)25-21(26)13-17-11-6-10-15-7-4-5-12-18(15)17/h1-12,14H,13H2,(H2,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNYPGMUKANTKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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